5-Fluoro-2-methylthiophenol
Description
5-Fluoro-2-methylthiophenol is a fluorinated aromatic thiol compound characterized by a thiophenol core substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The fluorine atom enhances electron-withdrawing properties, while the methyl group contributes steric and electronic effects, influencing reactivity and stability .
Properties
IUPAC Name |
5-fluoro-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBPARCKGVYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374623 | |
| Record name | 5-Fluoro-2-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-03-2 | |
| Record name | 5-Fluoro-2-methylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylthiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and methylthiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the deprotonated phenol and methylthiol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Systems: Implementing continuous flow systems to improve yield and efficiency.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylthiophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigated for its effects on biological systems, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylthiophenol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by altering the activity of key proteins or enzymes.
Effects: The presence of the fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
(a) 5-Fluoro-2-Methylphenol
- Structure: A phenol derivative with fluorine (5-position) and methyl (2-position) substituents.
- Key Differences: The hydroxyl (-OH) group in phenol contrasts with the thiol (-SH) group in thiophenol. Thiophenols exhibit lower pKa (~6–7) compared to phenols (~9–10), making them more acidic and nucleophilic .
- Applications: Used as intermediates in organic synthesis; less common in pharmaceuticals due to lower stability under oxidative conditions compared to thiophenols.
(b) 5-Fluoro-1-benzothiophene-2-carboxylic Acid
- Structure : A benzothiophene derivative with fluorine and a carboxylic acid group.
- Key Differences : The benzothiophene core increases aromaticity and planarity, enhancing applications in materials science (e.g., luminescent materials). The carboxylic acid group enables conjugation for drug design .
- Applications : Used in photoactive materials and as a precursor for bioactive molecules.
(c) 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
- Structure : A thiophene derivative with fluorophenyl and iodomethylbenzyl substituents.
- Key Differences : Bulky substituents enhance steric hindrance, reducing reactivity but improving binding specificity in receptor-targeted applications (e.g., enzyme inhibitors) .
- Applications : Investigated as an intermediate in the synthesis of canagliflozin analogs and other pharmaceuticals .
Functional Analogues
(a) Fluorinated Pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine, FdUrd)
- Structure : Fluorinated nucleoside analogs.
- FdUrd is metabolized to 5-fluorouracil (5-FU), inhibiting thymidylate synthase and disrupting DNA synthesis .
(b) Thiophene-based Carboxylic Acids
- Structure : Thiophene rings substituted with carboxylic acid groups (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid).
- Key Differences: Carboxylic acid groups enhance solubility and enable coordination chemistry, whereas the thiol group in 5-fluoro-2-methylthiophenol favors redox reactivity and metal chelation .
Comparative Data Table
Key Research Findings
Electronic Effects: Fluorine substitution increases electron-withdrawing character, enhancing stability toward electrophilic substitution but reducing nucleophilic aromatic substitution rates compared to non-fluorinated analogs .
Material Science : Thiophene derivatives with fluorinated aryl groups (e.g., 5-(4-fluorophenyl)thiophene) demonstrate improved charge transport properties in organic electronics .
Biological Activity
5-Fluoro-2-methylthiophenol is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiol (-SH) group and a fluorine atom attached to a methyl-substituted phenolic ring. This configuration enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and enzymes. The thiol group can participate in various biochemical reactions, such as:
- Oxidation : Thiols can be oxidized to form disulfides, altering protein structure and function.
- Substitution Reactions : The presence of the fluorine atom may enhance electrophilicity, facilitating nucleophilic attacks by thiols on target biomolecules.
Biological Activity Overview
Recent studies suggest that this compound exhibits several biological activities, including:
- Antiviral Properties : Similar compounds have shown efficacy against viruses such as Dengue Virus (DENV) and Venezuelan Equine Encephalitis Virus (VEEV), indicating potential antiviral applications for this compound .
- Anticancer Activity : Research indicates that related compounds demonstrate significant inhibition of cancer cell proliferation, particularly in L1210 mouse leukemia cells, with IC(50) values in the nanomolar range .
Study on Anticancer Activity
A notable study evaluated the growth inhibitory effects of various haloethyl and piperidyl phosphoramidate analogues, including derivatives of this compound. The findings revealed potent inhibition of L1210 cell proliferation, suggesting that the compound may act through intracellular release mechanisms affecting nucleotide metabolism .
Antiviral Efficacy
Another investigation explored the antiviral potential of compounds structurally similar to this compound. These studies indicated promising results against viral pathogens, supporting further exploration into its therapeutic applications .
Comparison with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Bromo-4-fluoro-2-nitrobenzaldehyde | Contains a nitro group instead of thiol | Different reactivity profile |
| 4-Fluoro-2-methylbenzenethiol | Lacks bromine substitution | Less reactive |
| 5-Bromo-2-fluoro-4-methylaniline | Contains an amine group | Varies significantly in properties |
Research Findings Summary
The research highlights the following key points regarding the biological activity of this compound:
- Antiviral Activity : Potential efficacy against DENV and VEEV.
- Anticancer Properties : Significant inhibition of cancer cell lines with low IC(50) values.
- Mechanisms of Action : Involves covalent bonding through thiol groups leading to altered protein functions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
